molecular formula C10H17N3O3 B8093221 Tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate

Tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate

Cat. No.: B8093221
M. Wt: 227.26 g/mol
InChI Key: CHXZUSXKKOCDBU-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate can be synthesized through a multi-step process involving the following key steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the hydroxyethyl group: The pyrazole ring can be functionalized by reacting it with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Carbamate formation: The final step involves reacting the hydroxyethyl-substituted pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents like sodium borohydride.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a carbonyl-substituted pyrazole.

    Reduction: Formation of a pyrazoline derivative.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-3-YL)carbamate: Similar structure but with the hydroxyethyl group at a different position on the pyrazole ring.

    Tert-butyl (1-(2-hydroxyethyl)-1H-imidazol-5-YL)carbamate: Contains an imidazole ring instead of a pyrazole ring.

    Tert-butyl (1-(2-hydroxyethyl)-1H-triazol-5-YL)carbamate: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

Tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. The presence of the hydroxyethyl group and the tert-butyl carbamate moiety provides additional functional handles for further chemical modifications.

Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethyl)pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)12-8-4-5-11-13(8)6-7-14/h4-5,14H,6-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXZUSXKKOCDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=NN1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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